molecular formula C13H16N2O B13535274 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol

Cat. No.: B13535274
M. Wt: 216.28 g/mol
InChI Key: BJWRAMJUWJBUEA-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a quinoline ring substituted with a methyl group at the 2-position and an amino group at the 3-position of the propanol chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-amino-1-(2-methylquinolin-4-yl)propan-1-ol

InChI

InChI=1S/C13H16N2O/c1-9-8-11(13(16)6-7-14)10-4-2-3-5-12(10)15-9/h2-5,8,13,16H,6-7,14H2,1H3

InChI Key

BJWRAMJUWJBUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Alkylation: The 2-methylquinoline undergoes alkylation with a suitable alkylating agent to introduce the propanol chain.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanol chain.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a quinoline ring.

    3-(2-Methylquinolin-4-yl)propan-1-amine: Lacks the hydroxyl group present in 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol.

    3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-2-yl)amino]propan-1-ol: Contains an isoxazole ring fused to a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol is an organic compound with significant biological activity, particularly in the fields of antimicrobial, antiviral, and anticancer research. Its unique structure, which includes a quinoline moiety and an amino alcohol functional group, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_14N_2O, with a molecular weight of 202.25 g/mol. The compound features:

  • An amino group (-NH₂)
  • A hydroxyl group (-OH)
  • A quinoline ring that enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial in its anticancer properties.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and other metabolic pathways. For instance, it can affect acetylcholinesterase (AChE) activity, which is significant in neurological studies .
  • Protein Interaction : The compound's amino and hydroxyl groups enable it to form hydrogen bonds with proteins, potentially modulating their function and activity.

Biological Activity Overview

The compound has been studied for various biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against a range of pathogens by interfering with their DNA synthesis.
Antiviral Potentially inhibits viral replication through similar mechanisms as its antibacterial properties.
Anticancer Inhibits cancer cell proliferation by targeting specific signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Research : A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines, showing promise as a chemotherapeutic agent .
  • Neuroprotective Effects : Research indicated that it may protect dopaminergic neurons from neurodegeneration, suggesting potential applications in treating neurodegenerative diseases like Parkinson’s disease .
  • Antimicrobial Efficacy : Comparative studies have shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming many conventional antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameActivity TypeUnique Features
2-Amino-3-(1H-indol-3-yl)propan-1-olAnticancerDifferent aromatic ring structure
3-Amino-2-(quinolin-6-yl)propan-1-olAntimicrobialVariation in amino group positioning on quinoline ring

Q & A

Q. What synthetic methodologies are most effective for preparing 3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol, and how are critical intermediates characterized?

The synthesis typically involves multi-step routes, starting with the functionalization of the quinoline core. A common approach is the reduction of a nitro precursor (e.g., 3-nitro-1-(2-methylquinolin-4-yl)propan-1-ol) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or tetrahydrofuran (THF) under inert conditions . For intermediates, characterization relies on nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) may resolve stereochemical ambiguities in crystalline intermediates .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area).
  • Spectroscopy : NMR to confirm proton environments (e.g., quinoline protons at δ 8.5–9.0 ppm) and FT-IR for functional groups (e.g., -OH stretch at 3200–3400 cm<sup>−1</sup>).
  • Mass Spectrometry : HRMS (ESI or EI) for molecular ion confirmation (e.g., [M+H]<sup>+</sup> matching theoretical mass).
  • Elemental Analysis : Combustion analysis (C, H, N) to validate stoichiometry .

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

Key parameters include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance nitro-group reduction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while THF improves solubility of hydrophobic intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine protection/deprotection).
    Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables to identify optimal conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data for derivatives of this compound be resolved?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or incomplete data. Strategies include:

  • Data Reprocessing : Use SHELXL to apply restraints (e.g., SIMU/DELU for thermal motion) and validate with Rint and GooF metrics .
  • Alternative Space Groups : Test lower-symmetry space groups if merging statistics (Rsym) are poor.
  • Complementary Techniques : Pair X-ray data with computational methods (DFT geometry optimization) to resolve ambiguities .

Q. What strategies mitigate low bioactivity in structure-activity relationship (SAR) studies?

  • Scaffold Modulation : Introduce electron-withdrawing groups (e.g., -F) to the quinoline ring to enhance receptor binding, as seen in fluorophenyl analogs .
  • Stereochemical Control : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) to isolate bioactive isomers.
  • Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) and guide functionalization .

Q. How can conflicting solubility data across studies be reconciled?

Discrepancies often stem from solvent polarity, pH, or polymorphic forms. Standardization protocols:

  • pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) using UV/Vis spectrophotometry.
  • Polymorph Screening : Conduct slurry experiments with 20+ solvents to identify stable crystalline forms .
  • Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for formulation compatibility .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS .
  • Long-Term Stability : Store at 25°C/60% RH (ICH guidelines) and assay monthly for impurities (e.g., quinoline ring oxidation products) .

Methodological Notes

  • Crystallography : SHELX workflows (SHELXS for solution, SHELXL for refinement) are critical for resolving complex hydrogen-bonding networks .
  • Synthetic Reproducibility : Document inert-atmosphere techniques (Schlenk line) and moisture-sensitive reagent handling to ensure batch consistency .
  • Data Contradictions : Cross-validate using orthogonal methods (e.g., NMR vs. X-ray) and report confidence intervals for quantitative results .

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